molecular formula C5H3BrN2O3 B13733660 2-Bromo-5-nitropyridine-N-oxide CAS No. 279248-43-0

2-Bromo-5-nitropyridine-N-oxide

Cat. No.: B13733660
CAS No.: 279248-43-0
M. Wt: 218.99 g/mol
InChI Key: XVLKCMJXHYMDLK-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridine-N-oxide is a heterocyclic organic compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, where the pyridine ring is substituted with bromine and nitro groups at the 2 and 5 positions, respectively, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyridine-N-oxide typically involves the nitration of 2-bromopyridine followed by oxidation. One common method includes the reaction of 2-bromopyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 2-Bromo-5-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitropyridine-N-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo further oxidation under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.

Major Products:

    Substitution: Formation of 2-substituted-5-nitropyridine-N-oxide derivatives.

    Reduction: Formation of 2-bromo-5-aminopyridine-N-oxide.

    Oxidation: Further oxidized products depending on the conditions used.

Scientific Research Applications

2-Bromo-5-nitropyridine-N-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitropyridine-N-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate biological pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Bromo-5-nitropyridine: Lacks the N-oxide group, making it less reactive in certain oxidation reactions.

    5-Bromo-2-nitropyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-Chloro-5-nitropyridine-N-oxide: Similar compound with chlorine instead of bromine, which can influence its chemical behavior and biological activity.

Uniqueness: 2-Bromo-5-nitropyridine-N-oxide is unique due to the presence of both bromine and nitro groups along with the N-oxide functionality. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

279248-43-0

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

2-bromo-5-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3BrN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H

InChI Key

XVLKCMJXHYMDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Br

Origin of Product

United States

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